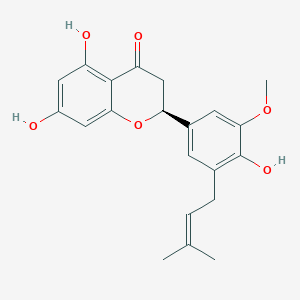
5'-Prenylhomoeriodictyol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Prenylhomoeriodictyol is a natural product found in Erythrina berteroana, Erythrina mildbraedii, and Erythrina abyssinica with data available.
Scientific Research Applications
Cancer Chemoprevention by 7-Prenyloxycoumarins : This research discusses the cancer chemopreventive activity of 7-prenyloxycoumarins, a group of secondary metabolites found in plants. The study explores their potential as natural therapeutic agents against various types of cancers. This suggests that compounds like 5'-Prenylhomoeriodictyol, which may share similar structural characteristics, could also have applications in cancer chemoprevention research (Sahebkar & Iranshahi, 2010).
Reprogramming Substrate and Catalytic Promiscuity of Tryptophan Prenyltransferases : This study advances our understanding of enzyme family by analyzing tryptophan prenyltransferases. The research highlights how these enzymes, which facilitate prenylation, can be engineered to produce novel prenylated compounds. This could be relevant to the study of this compound in the context of synthesizing new compounds (Ostertag et al., 2020).
Nuclear Prenylation of 2-O-methyl phloroacetophenone : This research investigates the prenylation of 2-O-methyl phloroacetophenone, leading to the formation of different prenyl derivatives. This study is relevant as it demonstrates the chemical processes involved in prenylation, which is key to understanding compounds like this compound (Jain & Zutshi, 1972).
properties
CAS RN |
671781-82-1 |
|---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-19(26-3)21(12)25)17-10-16(24)20-15(23)8-14(22)9-18(20)27-17/h4,6-9,17,22-23,25H,5,10H2,1-3H3/t17-/m0/s1 |
InChI Key |
UQFQODVSORPELA-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



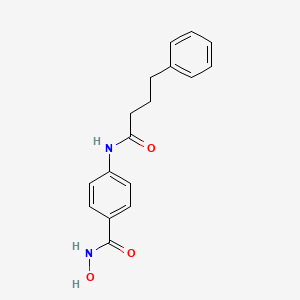
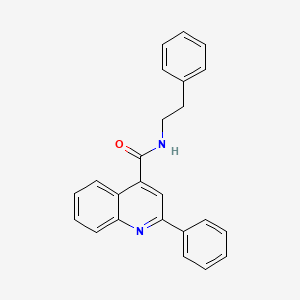


![3-[(2-{[(6,8-Disulfonaphthalen-2-yl)amino]methyl}-3,4,5-trihydroxybenzoyl)oxy]-4,5-dihydroxybenzoic acid](/img/structure/B3063417.png)
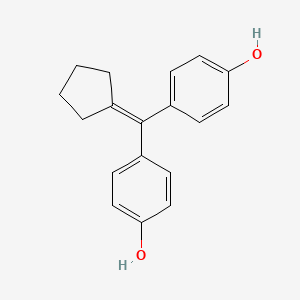
![4-[(3-Hydroxy-benzylidene)-amino]-benzenesulfonamide](/img/structure/B3063432.png)
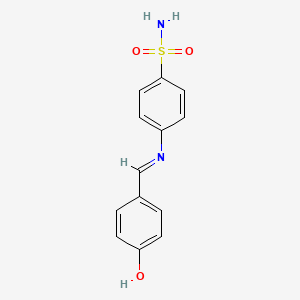

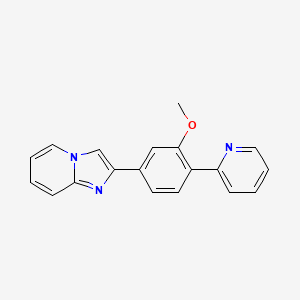
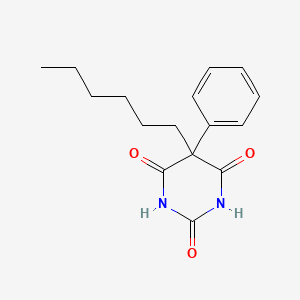


![1,2,3,4,4a,5,10,10a-Octahydro-benzo[g]quinoline](/img/structure/B3063480.png)